TH1834 Dihydrochloride: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action as a Tip60 Inhibitor
TH1834 Dihydrochloride: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action as a Tip60 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH1834 dihydrochloride is a potent and specific small molecule inhibitor of the histone acetyltransferase (HAT) Tip60 (KAT5), a critical enzyme in the DNA damage response (DDR) and transcriptional regulation. Discovered through a rational, structure-based drug design approach, TH1834 has emerged as a valuable tool for studying Tip60's function and as a potential therapeutic agent in oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of TH1834, including detailed experimental protocols and a summary of its effects on cancer cells.
Discovery and Rational Design
The discovery of TH1834 was predicated on the in silico modeling of the active binding pocket of the Tip60 enzyme.[1][2] This rational drug design strategy identified key features of the Tip60 active site, notably the presence of opposite charges at each end of the pocket, with positive charges attributed to two specific side chains.[1][2] This structural insight guided the design and synthesis of TH1834 to specifically fit within this pocket, leading to its potent and selective inhibitory activity against Tip60.[1][2]
Synthesis of TH1834 Dihydrochloride
While the seminal publication by Gao et al. in Scientific Reports outlines the rational design of TH1834, a detailed, step-by-step synthesis protocol is not publicly available in the provided search results.[1] However, the chemical structure of TH1834 is known, and its synthesis would likely involve the assembly of its core quinoline scaffold followed by the addition of the side chains. The synthesis of similar substituted quinoline derivatives has been reported in the literature and generally involves multi-step reactions.[3][4][5][6][7] The final product is then converted to the dihydrochloride salt for improved solubility and stability. For research purposes, TH1834 dihydrochloride is commercially available from various suppliers.
Mechanism of Action: Specific Inhibition of Tip60
TH1834 functions as a specific inhibitor of the histone acetyltransferase activity of Tip60.[8] Tip60 is a member of the MYST family of HATs and plays a crucial role in the acetylation of histones and non-histone proteins, thereby influencing chromatin structure, gene expression, and the DNA damage response.[8] Specifically, Tip60 is a key mediator of the DDR pathway.[8] By inhibiting Tip60, TH1834 disrupts these critical cellular processes. Importantly, studies have shown that TH1834 does not affect the activity of the related histone acetyltransferase MOF, demonstrating its specificity.[8]
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Caption: Signaling pathway of TH1834-mediated Tip60 inhibition.
Biological Effects in Cancer Cells
TH1834 has demonstrated significant anti-cancer activity, particularly in breast cancer cell lines such as MCF-7.[9] Its primary effects include the induction of apoptosis (programmed cell death) and an increase in unrepaired DNA damage.[9]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the effects of TH1834 on MCF-7 breast cancer cells as reported in the literature.
| Concentration (µM) | Treatment Time | Effect on Cell Viability | Reference |
| 0-500 | 1 hour | Significantly reduced | [9] |
| Concentration (µM) | Treatment Time | Effect on Cytotoxicity | Reference |
| 0-500 | 1 hour | Highly significant increase | [9] |
| Concentration (µM) | Treatment Time | Effect on Caspase-3 Activation | Reference |
| 500 | 1 hour | Marked activation | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of TH1834.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[10][11][12]
Materials:
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MCF-7 cells
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96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
TH1834 dihydrochloride stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of TH1834 in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of TH1834. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment time (e.g., 1 hour).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
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Caption: Workflow for the MTT cell viability assay.
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13][14][15][16][17]
Materials:
-
MCF-7 cells
-
White-walled 96-well plates
-
Complete culture medium
-
TH1834 dihydrochloride stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed MCF-7 cells in a white-walled 96-well plate at a density of 10,000-20,000 cells per well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of TH1834 and a vehicle control.
-
Incubate for the specified treatment time.
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of the culture medium in each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as relative luminescence units (RLU) or as a fold change compared to the control.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of Tip60 and its inhibition by TH1834.[18][19][20][21]
Materials:
-
Recombinant human Tip60 protein
-
Histone H4 peptide (or other suitable substrate)
-
Acetyl-CoA
-
TH1834 dihydrochloride
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Detection system (e.g., radioactive acetyl-CoA and filter-binding assay, or an antibody-based ELISA method)
Procedure:
-
Set up the HAT reaction in a microcentrifuge tube or a microplate well.
-
To the HAT assay buffer, add the recombinant Tip60 enzyme and the histone H4 peptide substrate.
-
Add TH1834 at various concentrations to the respective reaction tubes/wells. Include a no-inhibitor control.
-
Pre-incubate for a short period (e.g., 10-15 minutes) at 30°C.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the amount of acetylated histone H4 using the chosen detection method.
-
Calculate the percentage of Tip60 inhibition for each concentration of TH1834.
Conclusion
TH1834 dihydrochloride is a rationally designed, specific inhibitor of Tip60 histone acetyltransferase. Its ability to induce apoptosis and enhance DNA damage in cancer cells makes it a valuable research tool and a promising candidate for further preclinical and clinical investigation in oncology. The experimental protocols provided in this guide offer a framework for the continued study of TH1834 and its therapeutic potential.
References
- 1. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. protocols.io [protocols.io]
- 13. Caspase-3/7 activity assay [bio-protocol.org]
- 14. sartorius.com.cn [sartorius.com.cn]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. ulab360.com [ulab360.com]
- 17. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 18. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Regulation of Histone Acetyltransferase TIP60 Function by Histone Deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Histone Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A role for the Tip60 histone acetyltransferase in the acetylation and activation of ATM - PMC [pmc.ncbi.nlm.nih.gov]
